molecular formula C15H14ClNO3 B12112743 1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- CAS No. 1152544-77-8

1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)-

Cat. No.: B12112743
CAS No.: 1152544-77-8
M. Wt: 291.73 g/mol
InChI Key: IQBHSJHYLWUVFT-UHFFFAOYSA-N
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Description

1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a benzodioxole ring fused with a methanamine group and substituted with a 3-chloro-4-methoxyphenyl group. It is a derivative of 1,3-benzodioxole, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound with a similar benzodioxole ring structure.

    1,3-Benzodioxole-5-methanamine: A derivative with a methanamine group but without the 3-chloro-4-methoxyphenyl substitution.

    3,4-Methylenedioxyphenyl Compounds: Compounds with similar methylenedioxyphenyl groups, such as safrole and piperonal.

Uniqueness

1,3-Benzodioxole-5-methanamine, alpha-(3-chloro-4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

1152544-77-8

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-(3-chloro-4-methoxyphenyl)methanamine

InChI

InChI=1S/C15H14ClNO3/c1-18-12-4-2-9(6-11(12)16)15(17)10-3-5-13-14(7-10)20-8-19-13/h2-7,15H,8,17H2,1H3

InChI Key

IQBHSJHYLWUVFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC3=C(C=C2)OCO3)N)Cl

Origin of Product

United States

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